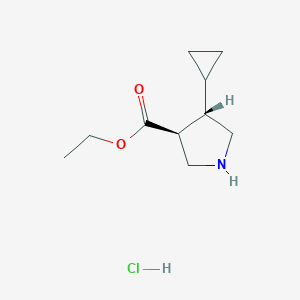

盐酸乙基反式-4-环丙基吡咯烷-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl trans-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride is a compound that is likely to be of interest due to its structural features, which include a cyclopropyl group and a pyrrolidine ring. While the specific compound is not directly mentioned in the provided papers, related structures and reactions can give insights into its potential synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of reagents to introduce or modify specific functional groups. For example, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involved a sequence of reactions including reduction, regiosselective deprotonation, methylation, selenation, oxidation, and syn-elimination . This suggests that the synthesis of ethyl trans-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride could also require a multi-step approach, potentially involving similar strategies to introduce the cyclopropyl and pyrrolidine functionalities.

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their properties and reactivity. X-ray diffraction studies have been used to determine the crystal structures of related compounds, such as the inclusion compounds of cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid hosts with ethanol guests . These studies reveal the geometries of molecules and their interactions with other molecules, which could be relevant when considering the molecular structure of ethyl trans-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with various nucleophilic reagents led to the formation of different heterocyclic compounds . This indicates that the ethyl trans-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride could also undergo a variety of chemical reactions, depending on the reagents and conditions applied.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. While the specific properties of ethyl trans-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride are not provided, the properties of structurally related compounds can offer some insights. For instance, the crystal structures and selective inclusion modes of cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid hosts with ethanol guests suggest that the compound may also form crystalline inclusion complexes with specific stoichiometries and hydrogen bonding patterns .

科学研究应用

合成和化学性质

- 盐酸乙基反式-4-环丙基吡咯烷-3-羧酸酯用于各种合成工艺中。一个例子是合成乙基 3-烷基-4-羟基-2-硫代噻唑烷-4-羧酸酯,展示了其在生产具有材料科学和制药领域潜在应用的高官能化产物方面的效用 (Ge et al., 2006).

生物学评估和潜在治疗用途

- 已评估与盐酸乙基反式-4-环丙基吡咯烷-3-羧酸酯相关的化合物的生物活性。例如,具有环丙基部分的溴酚衍生物,类似于该化合物,已显示出对碳酸酐酶和乙酰胆碱酯酶等酶的有效抑制作用,表明在治疗阿尔茨海默病和帕金森病等疾病中具有潜在的治疗应用 (Boztaş et al., 2019).

在聚合物化学中的应用

- 在聚合物化学领域,盐酸乙基反式-4-环丙基吡咯烷-3-羧酸酯的衍生物已被用作低聚剂。例如,乙基 1-[(4-羟苯基)氨基羰基)]-2-乙烯基环丙烷羧酸酯,一种相关化合物,已使用辣根过氧化物酶作为催化剂进行低聚,突出了其在新材料和聚合物开发中的作用 (Pang et al., 2003).

安全和危害

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . The precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .

属性

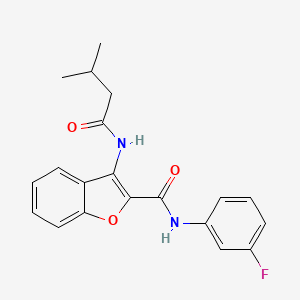

IUPAC Name |

ethyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)9-6-11-5-8(9)7-3-4-7;/h7-9,11H,2-6H2,1H3;1H/t8-,9+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQURTIMQOKXLT-OULXEKPRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC1C2CC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CNC[C@H]1C2CC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2507103.png)

![2-(2-methoxyphenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507105.png)

![Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2507108.png)

![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2507109.png)

![1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B2507115.png)

![N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide](/img/structure/B2507118.png)

![2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B2507122.png)

![1-[(4-Chloro-3-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B2507123.png)